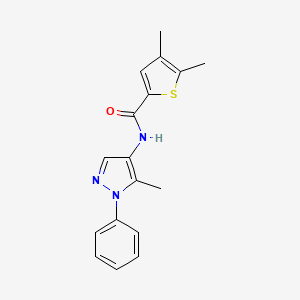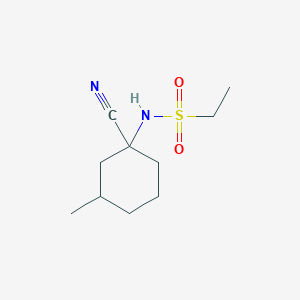
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide, also known as EPM-706, is a novel small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a potential candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in DNA repair and telomere maintenance, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In addition, this compound has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide is its potent anticancer activity, which has been demonstrated in various preclinical models of cancer. In addition, this compound has a favorable pharmacokinetic profile and low toxicity, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide as a cancer therapy. One possible direction is to investigate the combination of this compound with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to explore the use of this compound in combination with radiation therapy, which may enhance its anticancer effects. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify biomarkers that may predict response to treatment.
Méthodes De Synthèse
The synthesis of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-methyl-3-pyridin-2-ylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-ethoxyaniline to yield the desired product, this compound.
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colorectal cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have demonstrated that this compound reduces tumor growth and increases survival in mouse models of cancer.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-25-17-9-6-8-16(14-17)23-21(24)19-11-7-10-18(15(19)2)20-12-4-5-13-22-20/h4-14H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVVAWKKBNYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663050.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)



![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)

![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)

![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)

![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

